N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]
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Overview
Description
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is a complex organic compound characterized by its unique structure, which includes an octane backbone and two methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of octane-1,8-diamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Octane-1,8-diamine+2Methanesulfonyl chloride→N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The octane backbone provides structural stability and facilitates the compound’s interaction with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,8-octanediylbisbutanamide
- N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide)
- Methanesulfonamide derivatives
Uniqueness
N,N’-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide] is unique due to its specific combination of an octane backbone and methanesulfonyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89913-09-7 |
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Molecular Formula |
C12H28N2O8S4 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[8-[bis(methylsulfonyl)amino]octyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C12H28N2O8S4/c1-23(15,16)13(24(2,17)18)11-9-7-5-6-8-10-12-14(25(3,19)20)26(4,21)22/h5-12H2,1-4H3 |
InChI Key |
YLHZWGUCOSQBTN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCCCCCCCN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
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